molecular formula C14H19NO3 B13526909 Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate

Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate

Cat. No.: B13526909
M. Wt: 249.30 g/mol
InChI Key: JCADYMYCVRQBHL-UHFFFAOYSA-N
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Description

Methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate typically involves the reaction of 4-piperidinol with methyl 2-bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-piperidinol attacks the carbon atom of the methyl 2-bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate hydrochloride
  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
  • Piperidine derivatives with different substituents on the phenyl ring

Uniqueness

Methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the piperidine moiety and the ester group allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 2-(4-piperidin-4-yloxyphenyl)acetate

InChI

InChI=1S/C14H19NO3/c1-17-14(16)10-11-2-4-12(5-3-11)18-13-6-8-15-9-7-13/h2-5,13,15H,6-10H2,1H3

InChI Key

JCADYMYCVRQBHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC2CCNCC2

Origin of Product

United States

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